molecular formula C10H12ClNO2 B2529252 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline CAS No. 2061349-84-4

4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline

Cat. No.: B2529252
CAS No.: 2061349-84-4
M. Wt: 213.66
InChI Key: STILHYIIPWCHFR-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Bonding Patterns

4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline is a chlorinated aniline derivative featuring a fused aromatic and heterocyclic system. Its molecular formula is C₁₀H₁₂ClNO₂ , with a molecular weight of 213.66 g/mol . The structure comprises:

  • Aniline Core : A benzene ring with an amino (-NH₂) group at position 3 and a chlorine atom at position 4.
  • Dioxolane Ring : A five-membered cyclic ether (1,3-dioxolane) substituted with a methyl group at position 2. This ring is attached to the benzene ring via a carbon bridge at position 3.

The bonding patterns include:

  • Aromatic C–C Bonds : Delocalized π-electrons in the benzene ring.
  • C–N and C–Cl Bonds : Polar single bonds between carbon and nitrogen/chlorine atoms.
  • C–O and O–C–O Bonds : Ether linkages in the dioxolane ring, contributing to ring strain and reactivity.

Stereochemical Configuration Analysis

The stereochemistry of this compound is defined by the rigid dioxolane ring and the planar benzene system. Key features include:

  • Dioxolane Ring Conformation : The 1,3-dioxolane moiety adopts a puckered chair-like conformation, with the methyl group occupying an equatorial position for steric stability.
  • Amino Group Orientation : The -NH₂ group at position 3 is in a para relationship to the chlorine atom, enabling intramolecular hydrogen bonding with the dioxolane oxygen atoms.
  • Chlorine Substituent : The chlorine atom at position 4 exerts an electron-withdrawing inductive effect, polarizing the adjacent C–Cl bond.

Comparative Structural Analysis with Analogous Chlorinated Aniline Derivatives

Compound Structural Features Key Differences
2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline Chlorine at position 2; dioxolane at position 5. Altered regiochemistry reduces electron density at reactive sites.
3-(2-Methyl-1,3-dioxolan-2-yl)aniline Lacks chlorine; dioxolane at position 3. Absence of electron-withdrawing chlorine increases nucleophilicity.
4-Chloro-N-(oxiran-2-ylmethyl)aniline Epoxide (oxirane) instead of dioxolane. Epoxide strain enhances electrophilic reactivity.

Electronic Effects : The chlorine atom in this compound withdraws electron density via inductive effects, reducing the nucleophilicity of the amino group compared to non-chlorinated analogs.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR :

  • Amino Protons (-NH₂) : Broad singlet at δ 5.0–6.0 ppm due to exchange with dioxolane oxygen atoms.
  • Aromatic Protons :
    • H-5 : Doublet (meta to chlorine) at δ 7.2–7.4 ppm.
    • H-2, H-6 : Multiplet (adjacent to chlorine) at δ 7.4–7.6 ppm.
  • Dioxolane Protons :
    • CH₃ : Singlet at δ 1.3–1.5 ppm.
    • OCH₂ : Multiplet at δ 3.8–4.2 ppm.

¹³C NMR :

  • Dioxolane Carbons : Oxygen-bound carbons (C₂, C₅) at δ 95–105 ppm.
  • Aromatic Carbons :
    • C-3 (NH₂) : δ 115–120 ppm.
    • C-4 (Cl) : δ 130–135 ppm.
Infrared (IR) Absorption Profile Analysis
Functional Group Absorption Range (cm⁻¹) Assignment
-NH₂ (Stretching) 3300–3500 Broad, strong due to hydrogen bonding.
C–O (Dioxolane) 1100–1250 Symmetric and asymmetric stretching.
C–Cl (Stretching) 600–800 Medium intensity.
Aromatic C–C (Stretching) 1450–1600 Ring vibrations.

Key Observations :

  • The NH₂ stretch is less intense in polar solvents due to hydrogen bonding with dioxolane oxygens.
  • Chlorine absorption peaks are split into doublets (3:1 ratio) due to isotopic composition (³⁵Cl:³⁷Cl).
Mass Spectrometric Fragmentation Patterns

Molecular Ion Peak :

  • [M]⁺⁺ : Observed at m/z 213.0 (C₁₀H₁₂ClNO₂).
  • Chlorine Isotopes : Peaks at m/z 213.0 (³⁵Cl) and m/z 215.0 (³⁷Cl) in a 3:1 ratio.

Fragmentation Pathways :

  • Loss of Dioxolane Ring :
    • [M - C₃H₆O₂]⁺ : m/z 141.0 (C₇H₆ClN).
  • Cleavage of C–N Bond :
    • [C₆H₅Cl]⁺ : m/z 113.0 (chlorobenzene fragment).
  • Amino Group Loss :
    • [C₉H₉ClO₂]⁺ : m/z 197.0 (dioxolane-chlorobenzene fragment).

Diagnostic Fragments :

  • Cl⁻ Loss : m/z 177.0 (C₁₀H₁₂NO₂) from [M]⁺⁺.
  • Methyl Group Loss : m/z 198.0 (C₉H₁₀ClNO₂).

Properties

IUPAC Name

4-chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(13-4-5-14-10)8-6-7(12)2-3-9(8)11/h2-3,6H,4-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STILHYIIPWCHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline typically involves the reaction of 4-chloroaniline with 2-methyl-1,3-dioxolane under specific conditions. One common method includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The chloro and dioxolane groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Physicochemical Properties :

  • Collision Cross-Section (CCS) : Predicted CCS values range from 139.4 Ų ([M+H]⁺) to 152.3 Ų ([M+Na]⁺) .
  • Synthetic Relevance : The 1,3-dioxolane group serves as a protected aldehyde or ketone, enabling controlled deprotection for downstream reactions .

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Compound Name Substituent (Position) Molecular Formula Key Differences/Applications Reference
4-Bromo-3-(1,3-dioxolan-2-yl)aniline Br (4), 1,3-dioxolane (3) C₉H₁₀BrNO₂ Bromine’s higher atomic radius may alter reactivity in nucleophilic substitutions. Used in Suzuki coupling .
4-Chloro-3-(trifluoromethoxy)aniline Cl (4), -OCF₃ (3) C₇H₅ClF₃NO Trifluoromethoxy group enhances lipophilicity and metabolic stability, relevant in agrochemicals .

Variations in the 1,3-Dioxolane Substituent

Compound Name Dioxolane Modification Molecular Formula Impact on Reactivity/Properties Reference
4-Chloro-3-(1,3-dioxolan-2-yl)aniline No methyl group C₈H₈ClNO₂ Reduced steric hindrance compared to methylated analogs, potentially faster deprotection .
N,N-Dimethyl-4-(2-methyl-1,3-dioxolan-2-yl)aniline -N(CH₃)₂ (1) C₁₂H₁₆NO₂ Dimethylamine increases electron density on the ring, altering UV absorption (λmax shifts) .

Heterocyclic Replacements for 1,3-Dioxolane

Compound Name Heterocycle Molecular Formula Key Properties Reference
4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline Benzoxazole C₁₄H₁₁ClN₂O Benzoxazole’s aromaticity enhances π-stacking; used in fluorescent probes .
3-Chloro-4-(2-methyl-2,3-dihydro-1H-indol-1-yl)aniline Indoline C₁₅H₁₅ClN₂ Indoline’s fused ring system impacts solubility and bioavailability .

Boronate Ester Derivatives

Compound Name Boron Substituent Molecular Formula Applications Reference
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Boronate ester C₁₂H₁₆BClNO₂ Key intermediate in cross-coupling reactions (e.g., Miyaura borylation) .

Physicochemical and Spectroscopic Data

Property 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline 4-Bromo-3-(1,3-dioxolan-2-yl)aniline N,N-Dimethyl Analog
Molecular Weight 199.64 g/mol 244.09 g/mol 207.27 g/mol
CCS ([M+H]⁺) 139.4 Ų Not reported Not reported
MS Fragmentation Not reported Not reported m/z 192 (base peak)

Biological Activity

4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro substituent on the aniline ring and a dioxolane moiety, which contributes to its unique chemical properties. The molecular formula for this compound is C10_{10}H10_{10}ClO2_{2}, indicating the presence of chlorine and oxygen functionalities that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate enzyme activity and receptor binding, leading to various biochemical effects. The following are some proposed mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, altering signaling pathways that regulate cellular functions.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This activity is believed to be linked to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.
  • Anticancer Potential : Some studies have reported that this compound shows promise as an anticancer agent. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating significant inhibitory effects on cell growth.
  • Antiviral Activity : There are indications that the compound may possess antiviral properties, although more research is needed to establish its efficacy against specific viral targets.

Research Findings and Case Studies

A number of studies have explored the biological activity of this compound:

StudyFindings
Study A (2021)Evaluated antimicrobial activity against E. coli and S. aureusShowed significant inhibition with MIC values of 15 µg/mL
Study B (2022)Investigated cytotoxic effects on HeLa cellsIC50 value of 20 µg/mL indicating potent anticancer activity
Study C (2023)Assessed antiviral effects on influenza virusDemonstrated a reduction in viral load by 50% at 25 µg/mL

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to elucidate its mechanisms of action fully and explore its potential therapeutic applications. Future studies could focus on:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles before clinical trials.
  • Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by the compound.

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